Cas no 2227883-18-1 ((1S)-2-amino-1-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylethan-1-ol)

(1S)-2-amino-1-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylethan-1-ol structure
2227883-18-1 structure
Product name:(1S)-2-amino-1-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylethan-1-ol
CAS No:2227883-18-1
MF:C7H11F2N3O
Molecular Weight:191.17854809761
CID:5940515
PubChem ID:165738557

(1S)-2-amino-1-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylethan-1-ol 化学的及び物理的性質

名前と識別子

    • (1S)-2-amino-1-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylethan-1-ol
    • (1S)-2-amino-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-ol
    • EN300-1973602
    • 2227883-18-1
    • インチ: 1S/C7H11F2N3O/c1-12-3-4(5(13)2-10)6(11-12)7(8)9/h3,5,7,13H,2,10H2,1H3/t5-/m1/s1
    • InChIKey: FFJWPYVZYWAZCL-RXMQYKEDSA-N
    • SMILES: FC(C1C(=CN(C)N=1)[C@@H](CN)O)F

計算された属性

  • 精确分子量: 191.08701831g/mol
  • 同位素质量: 191.08701831g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 170
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -0.9
  • トポロジー分子極性表面積: 64.1Ų

(1S)-2-amino-1-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1973602-0.05g
(1S)-2-amino-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-ol
2227883-18-1
0.05g
$1129.0 2023-09-16
Enamine
EN300-1973602-2.5g
(1S)-2-amino-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-ol
2227883-18-1
2.5g
$2631.0 2023-09-16
Enamine
EN300-1973602-0.1g
(1S)-2-amino-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-ol
2227883-18-1
0.1g
$1183.0 2023-09-16
Enamine
EN300-1973602-0.25g
(1S)-2-amino-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-ol
2227883-18-1
0.25g
$1235.0 2023-09-16
Enamine
EN300-1973602-5.0g
(1S)-2-amino-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-ol
2227883-18-1
5g
$5387.0 2023-05-31
Enamine
EN300-1973602-10.0g
(1S)-2-amino-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-ol
2227883-18-1
10g
$7988.0 2023-05-31
Enamine
EN300-1973602-10g
(1S)-2-amino-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-ol
2227883-18-1
10g
$5774.0 2023-09-16
Enamine
EN300-1973602-1g
(1S)-2-amino-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-ol
2227883-18-1
1g
$1343.0 2023-09-16
Enamine
EN300-1973602-0.5g
(1S)-2-amino-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-ol
2227883-18-1
0.5g
$1289.0 2023-09-16
Enamine
EN300-1973602-1.0g
(1S)-2-amino-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-ol
2227883-18-1
1g
$1857.0 2023-05-31

(1S)-2-amino-1-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylethan-1-ol 関連文献

(1S)-2-amino-1-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylethan-1-olに関する追加情報

Compound Introduction: (1S)-2-amino-1-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylethan-1-ol (CAS No. 2227883-18-1)

Introducing the compound (1S)-2-amino-1-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylethan-1-ol, identified by its CAS number CAS No. 2227883-18-1, is a structurally unique molecule that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the pyrazole class, a heterocyclic aromatic ring system known for its broad spectrum of biological activities and utility in drug development.

The molecular structure of (1S)-2-amino-1-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylethan-1-ol features a chiral center at the 1-position, making it an enantiomer with potential distinct pharmacological properties. The presence of both amino and hydroxyl functional groups, along with a difluoromethyl substituent, enhances its reactivity and makes it a valuable intermediate in synthetic chemistry. The pyrazolyl moiety further contributes to its versatility, allowing for diverse derivatization and functionalization strategies.

In recent years, there has been a growing interest in pyrazole derivatives due to their demonstrated efficacy in various therapeutic areas, including anti-inflammatory, antiviral, and anticancer applications. The specific arrangement of atoms in (1S)-2-amino-1-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylethan-1-ol suggests potential interactions with biological targets that could lead to novel pharmacological effects. This has prompted extensive research into its synthetic pathways and biological evaluations.

One of the most compelling aspects of this compound is its potential as a building block for more complex drug molecules. The combination of chiral centers, fluoro substituents, and reactive functional groups makes it an ideal candidate for structure-based drug design. Researchers have leveraged computational modeling and high-throughput screening to identify possible derivatives with enhanced binding affinity and selectivity for target enzymes or receptors.

The difluoromethyl group is particularly noteworthy, as it is frequently incorporated into pharmaceuticals to improve metabolic stability and binding interactions. In the context of (1S)-2-amino-1-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylethan-1-ol, this group may contribute to the compound's ability to modulate enzyme activity or interact with cellular pathways involved in disease progression. Preliminary studies have hinted at its potential role in inhibiting key enzymes associated with inflammatory responses.

Advances in synthetic methodologies have enabled more efficient production of this compound, making it more accessible for further investigation. Techniques such as asymmetric hydrogenation and transition-metal-catalyzed reactions have been employed to achieve high enantiomeric purity, which is crucial for evaluating its pharmacological profile accurately. These synthetic advancements not only facilitate research but also open doors for industrial-scale production if the compound proves to be therapeutically relevant.

The biological evaluation of (1S)-2-amino-1-methylpyrazole derivatives has been a focal point in recent scientific literature. Several studies have reported on the anti-inflammatory properties of related compounds, suggesting that this series may exhibit similar effects through mechanisms involving cyclooxygenase (COX) inhibition or modulation of nuclear factor kappa B (NFκB) signaling pathways. The hydroxyl group in particular may play a role in these interactions by facilitating hydrogen bonding or participating in redox reactions.

Moreover, the pyrazolyl scaffold is known to interact with various biological targets beyond inflammatory pathways. For instance, some derivatives have shown promise as kinase inhibitors, which are critical in cancer therapy. The unique steric and electronic properties conferred by the difluoromethyl group could enhance binding affinity to these targets while minimizing off-target effects. This has spurred interest in developing libraries of related compounds for high-throughput screening against different disease-related proteins.

In conclusion, (1S)-2-amino-l-methyl-lH-pyrazol-l -(5H) ylethan-l -ol (CAS No. 2227883-l8-l) represents a promising candidate for further pharmacological exploration due to its structural complexity and functional diversity. Its synthesis, characterized by advanced chiral methodologies, ensures high purity necessary for rigorous biological testing. As research continues to uncover new therapeutic applications for pyrazole derivatives, compounds like this one are poised to play a significant role in next-generation drug discovery efforts.

おすすめ記事

推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd